3-Bromo-2-hydroxy-6-methylbenzoic acid

Catalog No.
S13001880
CAS No.
681467-89-0
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxy-6-methylbenzoic acid

CAS Number

681467-89-0

Product Name

3-Bromo-2-hydroxy-6-methylbenzoic acid

IUPAC Name

3-bromo-2-hydroxy-6-methylbenzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

ALHFXRQGKQLVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)C(=O)O

3-Bromo-2-hydroxy-6-methylbenzoic acid is an aromatic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzoic acid structure. Its molecular formula is C₈H₇BrO₃, and it has a molecular weight of approximately 231.04 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

The chemical behavior of 3-bromo-2-hydroxy-6-methylbenzoic acid is influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.
  • Reduction: The hydroxyl group can undergo reduction to form an alkane or further functionalized derivatives.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 3-bromo-2-hydroxy-6-methylbenzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that it may possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: It has been evaluated for potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

The specific mechanisms of action and efficacy in biological systems require further investigation.

Several synthetic routes have been developed for preparing 3-bromo-2-hydroxy-6-methylbenzoic acid:

  • Bromination of Salicylic Acid Derivatives: Starting from salicylic acid, bromination can occur at the meta position followed by methylation.
  • Direct Hydroxylation: The introduction of the hydroxyl group can be achieved through hydrolysis or oxidation reactions on suitable precursors.
  • Multi-step Synthesis: Involves several steps including protection-deprotection strategies to introduce the bromine and hydroxyl groups selectively .

3-Bromo-2-hydroxy-6-methylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
  • Agriculture: Potential use in developing agrochemicals with antimicrobial properties.
  • Material Science: Utilized in creating polymers and other materials with specific functional properties .

Studies on the interactions of 3-bromo-2-hydroxy-6-methylbenzoic acid with biological molecules indicate potential binding affinities with enzymes and receptors, which may lead to therapeutic applications. Investigations into its interactions with proteins and nucleic acids are ongoing, aiming to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-bromo-2-hydroxy-6-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-2-hydroxy-5-methylbenzoic acidC₈H₇BrO₃Methyl group at the 5-position instead of the 6-position
4-Bromo-2-hydroxybenzoic acidC₇H₆BrO₃Bromine at the para position relative to hydroxyl group
Salicylic AcidC₇H₆O₃No bromine substitution; serves as a parent structure

Uniqueness

The uniqueness of 3-bromo-2-hydroxy-6-methylbenzoic acid lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to other similar compounds. Its meta-bromination combined with hydroxylation offers unique reactivity that can be exploited in synthetic chemistry and drug development .

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-2-hydroxy-6-methylbenzoic acid. The numbering of the benzene ring begins with the carboxylic acid group at position 1, followed by hydroxyl at position 2, bromine at position 3, and methyl at position 6. This nomenclature adheres to IUPAC priority rules, which prioritize functional groups in the order: carboxylic acid > hydroxyl > bromine > methyl.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₇BrO₃, corresponding to a molecular weight of 231.04 g/mol. The composition breaks down as follows:

  • Carbon: 41.58%
  • Hydrogen: 3.05%
  • Bromine: 34.57%
  • Oxygen: 20.80%

These values align with mass spectrometry data, where the molecular ion peak appears at m/z 231.

Structural Isomerism and Tautomeric Forms

The compound exhibits positional isomerism due to the variable placement of substituents on the aromatic ring. Potential isomers include:

  • 4-Bromo-2-hydroxy-6-methylbenzoic acid
  • 5-Bromo-2-hydroxy-3-methylbenzoic acid

Additionally, tautomerism is theoretically possible between the enol (hydroxyl) and keto (carbonyl) forms of the carboxylic acid group. However, X-ray crystallography studies of analogous salicylic acid derivatives suggest the enol form predominates in the solid state due to intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.

Crystallographic Data and Unit Cell Parameters

While explicit crystallographic data for 3-bromo-2-hydroxy-6-methylbenzoic acid remains unpublished, its structural analog 5-bromovanillin (C₈H₇BrO₃) crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 7.42 Å, b = 14.36 Å, c = 8.93 Å, and β = 92.4°. The bromine atom’s van der Waals radius (1.85 Å) likely influences packing efficiency in the crystal lattice.

3-Bromo-2-hydroxy-6-methylbenzoic acid is an aromatic compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 grams per mole [14] [15]. This compound features a distinctive substitution pattern with a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the benzoic acid framework [18]. The strategic placement of these functional groups renders this compound valuable as an intermediate in pharmaceutical synthesis and materials science applications .

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of 3-bromo-2-hydroxy-6-methylbenzoic acid typically involves multi-step synthetic routes that require careful optimization of reaction conditions to achieve satisfactory yields and purity [12]. The most commonly employed approaches utilize electrophilic aromatic substitution reactions as the key transformation steps [17].

Bromination Strategies for Methyl-Substituted Benzoic Acids

Electrophilic bromination represents the primary method for introducing bromine substituents into methyl-substituted benzoic acid derivatives [4] [17]. The carboxyl group functions as a meta-directing and deactivating substituent, which influences the regioselectivity of bromination reactions [17]. When benzoic acid undergoes electrophilic substitution with bromine in the presence of ferric bromide catalyst, the reaction proceeds preferentially at the meta position relative to the carboxyl group [17].

For 3-bromo-2-hydroxy-6-methylbenzoic acid synthesis, researchers have developed specialized bromination protocols that account for the presence of multiple substituents [12]. The most effective laboratory-scale bromination employs N-bromosuccinimide as the brominating agent rather than molecular bromine [12]. Optimization studies have demonstrated that using 1.22 equivalents of N-bromosuccinimide at temperatures between 0-10°C provides optimal selectivity and yield [12].

ParameterOptimal ConditionsImpact on Selectivity
Brominating AgentN-bromosuccinimide (1.22 equiv.)Reduces dibromo impurities
Temperature0-10°CMaximizes regioselectivity
SolventTetrahydrofuranEnhances product stability
Reaction Time3-4 hoursPrevents over-bromination

The bromination mechanism proceeds through the formation of a bromonium ion intermediate, which is subsequently attacked by the aromatic ring at the position directed by the existing substituents [4]. Research has shown that maintaining reaction temperatures below 10°C significantly reduces the formation of undesired dibromo byproducts [12].

Advanced bromination strategies utilize radical initiators such as azoisobutyronitrile or dibenzoyl peroxide to facilitate side-chain bromination of methyl groups [4]. These methods require careful control of reaction conditions to prevent over-bromination and maintain product selectivity [4]. Suitable solvents for these transformations include chlorobenzene and acetonitrile, which provide adequate solubility while remaining inert to the bromination conditions [4].

Hydroxylation Techniques and Protecting Group Chemistry

The introduction of hydroxyl groups into aromatic systems requires sophisticated synthetic strategies that often involve protecting group chemistry [8] [10]. For 3-bromo-2-hydroxy-6-methylbenzoic acid synthesis, hydroxylation can be achieved through several approaches, including direct hydroxylation of brominated precursors or protection-deprotection sequences [5].

Direct hydroxylation methods utilize decarboxylative hydroxylation protocols that convert benzoic acid derivatives to phenols under mild conditions [5]. Recent advances in photoinduced ligand-to-metal charge transfer chemistry have enabled the development of decarboxylative hydroxylation reactions that proceed at 35°C using copper carboxylates as catalysts [5]. These reactions generate aryl radicals through radical decarboxylation, which are subsequently captured by copper and undergo carbon-oxygen reductive elimination to form phenols [5].

Protecting group strategies employ various hydroxyl protection methods to enable selective functionalization [8] [9] [10]. Trimethylsilyl groups represent one of the most commonly used protecting groups for hydroxyl functionalities due to their ease of installation and removal [20] [21] [24]. Trimethylsilyl ethers are prepared through reaction with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine [21]. These protecting groups are stable under basic and reducing conditions but can be readily removed using acidic conditions or fluoride ion sources [20] [21].

Alternative protecting group strategies include the use of benzyl ethers, which are installed through nucleophilic displacement reactions and removed by catalytic hydrogenation [22]. Benzyl groups provide excellent protection for alcohols during multi-step synthetic sequences and can be selectively removed using palladium on carbon under hydrogen atmosphere [22].

Acetal-type protecting groups such as methoxymethyl, 2-methoxyethoxymethyl, and tetrahydropyranyl groups offer additional options for hydroxyl protection [23]. These groups are typically installed under acidic conditions and removed through acid-catalyzed hydrolysis [23]. Recent developments have introduced neutral deprotection methods using ethylene glycol or propylene glycol at elevated temperatures [23].

Protecting GroupInstallation ConditionsRemoval ConditionsStability Profile
TrimethylsilylTMSCl, base, room temperatureAcid or fluorideBasic/reducing stable
BenzylBnBr, base, room temperatureH₂, Pd/CAcid/base stable
MethoxymethylMOMCl, base, 0°CAcid, heatBasic stable
TetrahydropyranylDHP, acid catalystAcid, room temperatureBasic stable

Industrial Production Processes

Industrial production of 3-bromo-2-hydroxy-6-methylbenzoic acid requires scalable synthetic routes that balance economic considerations with product quality requirements [11] [12]. Large-scale manufacturing typically employs continuous flow processes where reactants are continuously fed into reactors and products are continuously removed and purified .

The most commercially viable industrial route begins with readily available dimethyl terephthalate as the starting material [12]. This six-step process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization reactions [12]. The total yield for this industrial route approaches 24% over six steps, which represents acceptable efficiency for large-scale production [12].

Industrial bromination processes utilize specialized reactor designs that enable precise temperature control and efficient mixing [12]. The preferred brominating agent for industrial applications remains N-bromosuccinimide due to its superior selectivity profile compared to molecular bromine [12]. Industrial reactors are typically equipped with temperature control systems that maintain reaction temperatures between 0-10°C to minimize byproduct formation [12].

Phase-transfer catalysis has emerged as a valuable technology for industrial benzoic acid derivative production [11]. These processes employ quaternary ammonium or phosphonium salts as phase-transfer catalysts to facilitate oxidation reactions in liquid-phase systems [11]. Optimal phase-transfer catalysts contain 17-58 carbon atoms and utilize anions such as bromide, fluoride, chloride, hydroxide, acetate, or bisulfate [11]. The molar ratio between phase-transfer catalyst and transition metal salt typically ranges from 0.25:1 to 1.5:1 for optimal performance [11].

Industrial oxidation processes achieve conversion rates exceeding 95% with high product purity [11]. These processes utilize oxygen-containing gases in the presence of transition metal salts such as cobalt, manganese, or chromium compounds [11]. Reaction temperatures for industrial oxidation typically range from 140-160°C under pressures of 15-20 atmospheres [11].

Purification Methods and Yield Optimization

Purification of 3-bromo-2-hydroxy-6-methylbenzoic acid requires sophisticated separation techniques that can effectively remove closely related impurities and byproducts [27] [30] [32]. Recrystallization represents the most commonly employed purification method for aromatic carboxylic acids due to its effectiveness in achieving high purity levels [27] [30].

Recrystallization protocols for brominated benzoic acid derivatives typically employ mixed solvent systems to optimize solubility characteristics [27]. Phenol-water mixtures have proven particularly effective for purifying aromatic carboxylic acids, with optimal compositions ranging from 30% phenol and 70% water [27]. These solvent systems provide excellent selectivity for the desired product while effectively rejecting impurities [27].

The recrystallization process involves dissolving the crude product in the chosen solvent system at elevated temperature, followed by controlled cooling to induce crystallization [30]. Slow cooling rates generally produce larger, more uniform crystals with improved purity compared to rapid cooling [30]. The crystallization process can be further optimized by seeding with pure crystals to control nucleation and growth [30].

Purification MethodSolvent SystemTemperature RangeTypical Purity Achieved
RecrystallizationPhenol-water (30:70)80-100°C>98%
Column ChromatographyEthyl acetate-hexanesRoom temperature>95%
Liquid-Liquid ExtractionChloroform-waterRoom temperature>90%

Column chromatography provides an alternative purification approach that can achieve excellent separation of closely related isomers [32]. Silica gel stationary phases with ethyl acetate-hexanes mobile phases typically provide effective separation of brominated benzoic acid derivatives [32]. The purification can be monitored using thin-layer chromatography to optimize solvent compositions and collection fractions [32].

Yield optimization strategies focus on minimizing product losses during workup and purification procedures [25] [26]. Optimization studies have demonstrated that maintaining low reaction temperatures and using appropriate solvent systems can significantly improve overall yields [25]. Temperature control during bromination reactions is particularly critical, as elevated temperatures promote the formation of dibrominated impurities that reduce yield and complicate purification [12].

Solvent selection plays a crucial role in yield optimization, with aromatic hydrocarbons and benzotrifluoride providing favorable conditions for ester formation reactions [25]. Reaction concentration also affects yield, with lower concentrations generally producing higher yields due to reduced byproduct formation [25].

Byproduct Analysis and Quality Control Metrics

Comprehensive byproduct analysis is essential for ensuring product quality and optimizing synthetic processes [31] [32] [33]. Gas chromatography-mass spectrometry represents the most widely used analytical technique for identifying and quantifying impurities in brominated benzoic acid derivatives [31].

The most common byproducts encountered in 3-bromo-2-hydroxy-6-methylbenzoic acid synthesis include dibrominated compounds, unreacted starting materials, and oxidation products [12] [32]. Dibrominated impurities typically arise from over-bromination during the halogenation step and can be minimized through careful temperature control and reagent stoichiometry [12].

High-performance liquid chromatography provides excellent separation and quantification capabilities for aromatic carboxylic acid derivatives [28] [29]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid or formic acid enable effective separation of brominated benzoic acid isomers [28]. Detection wavelengths between 210-280 nanometers provide optimal sensitivity for aromatic compounds [29].

Analytical MethodDetection LimitQuantification RangeTypical Analysis Time
GC-MS0.05 μg/mL0.1-10 μg/mL15-20 minutes
HPLC-UV0.5 nmol/L1-100 μmol/L10-15 minutes
NMR Spectroscopy1 μg10 μg-1 mg30-60 minutes

Nuclear magnetic resonance spectroscopy provides detailed structural information for quality control applications [33]. Proton nuclear magnetic resonance analysis can identify and quantify impurities at levels below 1% by weight [33]. The technique offers particular advantages for identifying closely related structural isomers that may not be readily distinguished by chromatographic methods [33].

Quality control protocols typically establish acceptance criteria for key impurities based on their potential impact on product performance [31]. Total impurity levels are generally maintained below 2% by weight, with individual impurities limited to less than 0.5% by weight [31]. Specific impurities such as residual brominating agents or metal catalysts may require even lower limits based on their toxicity profiles [31].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-bromo-2-hydroxy-6-methylbenzoic acid reveals distinct resonances characteristic of its substitution pattern and functional groups. The aromatic protons appear as two doublets in the range of 6.8-7.5 parts per million, consistent with the meta-disubstituted benzene ring pattern [2]. The bromine substituent at the 3-position exerts a significant deshielding effect on the adjacent H-4 proton, causing it to resonate at 7.2-7.5 parts per million with a coupling constant of 8.0-8.5 hertz [3] [4]. This coupling pattern confirms the ortho relationship between H-4 and H-5 protons.

The H-5 proton appears at a slightly more upfield position (6.8-7.2 parts per million) due to the combined electronic effects of the phenolic hydroxyl group at position 2 and the methyl group at position 6 [5]. The meta-coupling between H-4 and H-5 produces the characteristic doublet multiplicity with a coupling constant typical for aromatic systems [3].

The methyl substituent at position 6 generates a sharp singlet at 2.3-2.5 parts per million, integrating for three protons . This chemical shift is consistent with aromatic methyl groups and shows no coupling due to the absence of adjacent protons. The carboxylic acid proton appears as a broad singlet at 11.5-12.5 parts per million, characteristic of carboxyl groups engaged in hydrogen bonding [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework of 3-bromo-2-hydroxy-6-methylbenzoic acid. The carboxyl carbon (C-1) resonates at 170-175 parts per million, typical for aromatic carboxylic acid carbons where conjugation with the benzene ring slightly shifts the signal upfield compared to aliphatic carboxylic acids [8] [2] [9].

The phenolic carbon at position 2 appears at 160-165 parts per million, significantly deshielded due to the electron-withdrawing nature of the attached hydroxyl group [10] [11]. The brominated carbon at position 3 shows a characteristic upfield shift to 110-115 parts per million, attributed to the heavy atom effect of bromine [12] [13]. This phenomenon results from the increased shielding provided by the bromine atom's electron density.

The aromatic carbon atoms C-4 and C-5 resonate at 130-135 and 125-130 parts per million respectively, within the typical range for substituted aromatic carbons [10] [9]. The methylated aromatic carbon at position 6 appears at 140-145 parts per million, showing deshielding characteristic of quaternary aromatic carbons [2]. The methyl carbon resonates at 22-25 parts per million, consistent with aromatic methyl substituents [2] [10].

Infrared and Raman Vibrational Signatures

Infrared Spectroscopic Analysis

The infrared spectrum of 3-bromo-2-hydroxy-6-methylbenzoic acid exhibits several characteristic absorption bands that provide unambiguous identification of functional groups. The most prominent feature is the extremely broad absorption envelope extending from 3300 to 2400 wavenumbers, attributed to the hydrogen-bonded carboxylic acid hydroxyl group [14] [15] [7]. This exceptionally broad absorption results from strong intermolecular hydrogen bonding between carboxylic acid molecules forming dimeric structures [16] [17].

The phenolic hydroxyl group contributes additional absorption in the 3500-3200 wavenumber region, though this often overlaps with the carboxylic acid absorption [15] [16]. The carbonyl stretch appears at 1680-1710 wavenumbers, with the lower frequency attributed to aromatic conjugation that reduces the bond order of the carbonyl group [14] [7]. This conjugation effect is characteristic of aromatic carboxylic acids and distinguishes them from aliphatic analogues.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1475 wavenumber region [15] [18]. The carbon-oxygen stretching vibrations appear as strong absorptions: the carboxylic acid carbon-oxygen stretch at 1300-1200 wavenumbers and the phenolic carbon-oxygen stretch at 1250-1200 wavenumbers [14] [15]. The aromatic carbon-hydrogen stretching appears at 3100-3050 wavenumbers, characteristic of aromatic systems [15] [18].

The carbon-bromine stretching vibration occurs at 650-550 wavenumbers, providing definitive evidence for the bromine substituent [15]. The out-of-plane hydroxyl wagging of the carboxyl group appears at 920-900 wavenumbers, further confirming the carboxylic acid functionality [14].

Raman Vibrational Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the intensity of vibrational modes. The carbonyl stretching mode appears strongly in the Raman spectrum at 1680-1710 wavenumbers, consistent with the infrared observation [19] [20]. The aromatic ring breathing mode, characteristic of benzene derivatives, manifests at 990-1020 wavenumbers with medium intensity [20].

Aromatic carbon-carbon stretching vibrations appear strongly at 1580-1620 wavenumbers in the Raman spectrum [20] [21]. The carbon-hydrogen aromatic bending modes contribute medium-intensity bands at 1180-1220 wavenumbers. The carbon-bromine stretching appears at 650-550 wavenumbers with medium intensity, providing confirmation of the bromine substituent position [20].

Ring deformation modes appear as weak to medium intensity bands in the 650-750 wavenumber region, while methyl deformation vibrations contribute medium-intensity absorptions at 1375-1450 wavenumbers [20]. The phenolic carbon-oxygen stretch appears at 1250-1300 wavenumbers with medium intensity [19] [20].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentations

The mass spectrum of 3-bromo-2-hydroxy-6-methylbenzoic acid displays the molecular ion peak at mass-to-charge ratio 231, corresponding to the molecular weight of the compound [22]. This peak exhibits the characteristic bromine isotope pattern with a significant M+2 peak due to the natural abundance of bromine-81 [24]. The molecular ion peak typically appears with weak to medium intensity, consistent with substituted aromatic compounds containing electronegative substituents.

Primary fragmentation pathways involve the loss of small neutral molecules from the molecular ion. The loss of hydrogen produces an [M-H]+ ion at mass-to-charge ratio 230 with medium intensity [25]. Loss of the hydroxyl group generates an [M-OH]+ fragment at mass-to-charge ratio 214, representing a common fragmentation pathway for phenolic compounds [25] [26].

The most abundant fragmentation involves the loss of the carboxyl group, producing an [M-COOH]+ base peak at mass-to-charge ratio 186 [25] [26]. This fragmentation is particularly favored in aromatic carboxylic acids due to the stability of the resulting aromatic cation. Sequential loss of both the carboxyl group and water molecule generates the [M-CO₂H-H₂O]+ fragment at mass-to-charge ratio 168 with medium to strong intensity [25].

Secondary Fragmentation Processes

Secondary fragmentation processes provide additional structural information through the formation of characteristic aromatic fragments. Loss of the bromine atom from the molecular ion produces an [M-Br]+ fragment at mass-to-charge ratio 152 with medium intensity [24]. This fragmentation is typical for aromatic brominated compounds and confirms the presence of the bromine substituent.

Brominated aromatic fragments appear at mass-to-charge ratios 157-159, representing brominated benzene derivatives formed through ring fragmentation [24] [26]. These fragments retain the bromine isotope pattern and provide evidence for the aromatic bromination pattern.

Methyl-substituted aromatic fragments manifest as strong peaks at mass-to-charge ratios 91-93, corresponding to tropylium-like ions formed through rearrangement processes [25] [24]. These fragments are characteristic of aromatic compounds containing methyl substituents and represent some of the most stable cationic species in aromatic mass spectra.

Ultraviolet-Visible Absorption Profiles and Electronic Transitions

Primary Electronic Transitions

The ultraviolet-visible absorption spectrum of 3-bromo-2-hydroxy-6-methylbenzoic acid reveals multiple electronic transitions characteristic of substituted aromatic systems. The primary aromatic π → π* transition occurs at 250-280 nanometers with high extinction coefficients (5000-15000 liter per mole per centimeter), representing the highest occupied molecular orbital to lowest unoccupied molecular orbital transition of the aromatic system [27] [28].

This transition corresponds to the promotion of π-electrons from the benzene ring's highest occupied molecular orbital to the lowest unoccupied π* orbital [27]. The bathochromic shift from benzene's absorption maximum reflects the electron-donating effects of the hydroxyl and methyl substituents, which destabilize the ground state more than the excited state [27] [29].

The carbonyl n → π* transition appears at 280-320 nanometers with significantly lower extinction coefficients (100-1000 liter per mole per centimeter) [28] [29]. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* orbital of the carbonyl group. The relatively low intensity reflects the symmetry-forbidden nature of this transition [28].

Extended Conjugation and Charge Transfer Transitions

Extended π → π* transitions manifest at 320-350 nanometers with moderate extinction coefficients (1000-5000 liter per mole per centimeter), representing excitation of the extended aromatic-carbonyl conjugated system [27] [29]. This transition gains intensity through the conjugation between the benzene ring and the carboxyl group, which extends the π-electron system and reduces the energy gap between occupied and unoccupied orbitals.

Intramolecular charge transfer transitions appear at 350-400 nanometers with extinction coefficients of 500-2000 liter per mole per centimeter [29] [30]. These transitions involve electron transfer from electron-donating substituents (hydroxyl and methyl groups) to electron-withdrawing substituents (carboxyl and bromine groups) through the aromatic π-system.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types